

Replicating key findings of CI-943 preclinical studies

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Compound of Interest

Compound Name: CI-943

Cat. No.: B1668962

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Comparison Guide: Preclinical Findings of PN-943

This guide provides an objective comparison of the preclinical performance of PN-943, an oral, gut-restricted $\alpha 4 \beta 7$ integrin antagonist, with other relevant alternatives for the treatment of ulcerative colitis. The data presented is based on available preclinical studies.

Data Presentation

Table 1: In Vitro Potency of PN-943

Compound	Target	In Vitro Potency (IC50)	Species	Reference
PN-943	$\alpha 4 \beta 7$ integrin	Higher than PTG-100	Not Specified	[3]

Table 2: Receptor Occupancy of PN-943 vs. PTG-100 in Healthy Volunteers (Single Ascending Dose)[5]

Dose (mg)	PN-943 Max Receptor Occupancy (%) (mean \pm SD)	PTG-100 Max Receptor Occupancy (%) (mean \pm SD)	PN-943 AUC0-24 Receptor Occupancy (mean \pm SD)	PTG-100 AUC0-24 Receptor Occupancy (mean \pm SD)
100	62 \pm 11.0	29 \pm 7.7	933 \pm 299	470 \pm 195
300	83 \pm 7.9	54 \pm 10.0	1542 \pm 158	746 \pm 199
1000	94 \pm 2.0	74 \pm 9.7	1944 \pm 84	1351 \pm 186
1400	95 \pm 3.6	N/A	2064 \pm 164	N/A

Table 3: Preclinical Pharmacokinetics of PN-943[3]

Species	Systemic Absorption	Key Findings
Animals	Minimal (<1%)	More effective than PTG-100 in target engagement and effects on T-cell trafficking.
Humans	Low systemic exposure	Minimal accumulation with once-daily dosing; dose-dependent increases in blood receptor occupancy.

Table 4: Efficacy of PN-943 in a Rat Model of Colitis[3]

Treatment Group	Mean Colon Histopathology Score	Outcome
Vehicle	Not specified	-
PTG-100	Not specified	-
PN-943	Significantly lower than vehicle and PTG-100	Inhibition of colon inflammation.

Experimental Protocols

1. In Vivo Model of Colitis:

- Model: Trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats is a standard preclinical model for inflammatory bowel disease.
- Procedure: Colitis is induced by intrarectal administration of TNBS.
- Treatment: Animals are treated with PN-943, a comparator (e.g., PTG-100), or vehicle.
- Endpoint: The primary endpoint is the mean colon histopathology score, which assesses the degree of inflammation and tissue damage in the colon.[3]

2. Receptor Occupancy Assay:

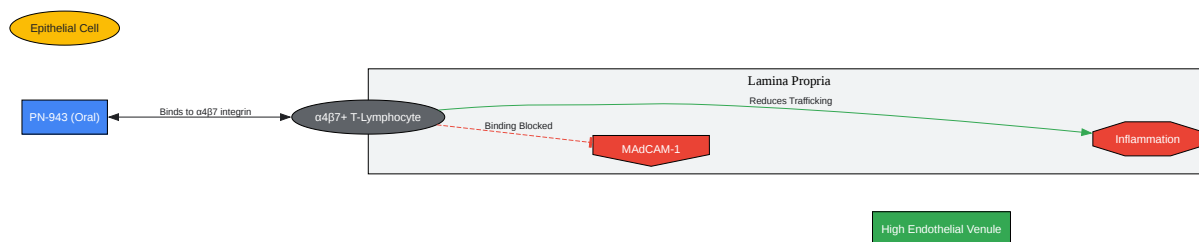
- Objective: To measure the extent and duration of $\alpha 4\beta 7$ integrin target engagement by PN-943 in vivo.
- Subjects: Healthy human volunteers.[5]
- Method: Blood samples are collected at various time points after single ascending doses of PN-943. The percentage of $\alpha 4\beta 7$ integrin receptors on CD4+ memory T cells that are bound by the drug is determined using flow cytometry.
- Parameters Measured: Maximum receptor occupancy (%RO max) and the area under the receptor occupancy-time curve (AUC0-24).[5]

3. Pharmacokinetic Analysis:

- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of PN-943.
- Samples: Plasma, urine, and fecal samples are collected from healthy human subjects after oral administration of PN-943.[3]
- Method: Concentrations of PN-943 are measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3][4]

- Parameters Measured: Peak plasma concentration (C_{max}), area under the plasma concentration-time curve (AUC), and amount of intact drug excreted.[3]

Mandatory Visualization



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Caption: Mechanism of action of PN-943 in blocking T-lymphocyte trafficking to the gut.

This guide summarizes the key preclinical findings for PN-943, highlighting its mechanism of action and providing a comparison with an earlier-generation compound. The data suggests that PN-943 is a potent and gut-restricted antagonist of α4β7 integrin with potential for the treatment of ulcerative colitis.

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